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molecular formula C8H8F2S B7993604 3,4-Difluorophenyl ethyl sulfide

3,4-Difluorophenyl ethyl sulfide

Cat. No. B7993604
M. Wt: 174.21 g/mol
InChI Key: BNNODOKIFBGTSK-UHFFFAOYSA-N
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Patent
US08148572B2

Procedure details

A solution of 3,4-difluorothiophenol (3 g), ethyl iodide (1.6 ml), potassium carbonate (2.64 g) and DMF (40 ml) were charged to a flask and stirred for 2 h. The solution was partitioned between ethyl acetate and water. The organic extracts were dried (MgSO4) and evaporated under reduced pressure to give the subtitle compound (3.84 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([SH:9])[CH:5]=[CH:6][C:7]=1[F:8].[CH2:10](I)[CH3:11].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH2:10]([S:9][C:4]1[CH:5]=[CH:6][C:7]([F:8])=[C:2]([F:1])[CH:3]=1)[CH3:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)S
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C)I
Name
Quantity
2.64 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was partitioned between ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)SC1=CC(=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.84 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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